molecular formula C15H20N4O4S2 B5148376 4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

Cat. No.: B5148376
M. Wt: 384.5 g/mol
InChI Key: GNBZQBGCEAEMPU-UHFFFAOYSA-N
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Description

4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, a piperazine moiety, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-3-18-4-6-19(7-5-18)25(21,22)12-9-13(24-10-12)15(20)16-14-8-11(2)23-17-14/h8-10H,3-7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBZQBGCEAEMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the piperazine and oxazole moieties. Common synthetic routes include:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, often using ethylpiperazine as a starting material.

    Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Final Coupling: The final step involves coupling the thiophene, piperazine, and oxazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine
  • 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one hydrochloride trihydrate
  • 3-[(4-ethylpiperazin-1-yl)sulfonyl]aniline

Uniqueness

4-(4-ethylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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